molecular formula C8H12O4 B13129377 (1S,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylicacid

(1S,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylicacid

Cat. No.: B13129377
M. Wt: 172.18 g/mol
InChI Key: PJSZLFVJKMKLIZ-XNCJUZBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative Cyclopropane derivatives are known for their strained three-membered ring structure, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to a more stable structure.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, which are often catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of the ethyl group and the methoxycarbonyl group provides distinct reactivity and potential for selective transformations compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1S,2S)-2-ethyl-1-methoxycarbonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8-/m0/s1

InChI Key

PJSZLFVJKMKLIZ-XNCJUZBTSA-N

Isomeric SMILES

CC[C@H]1C[C@]1(C(=O)O)C(=O)OC

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.